2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Description
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a dichlorophenyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-2-5-14(11(16)6-9)21-8-15(20)19-13-7-10(17)3-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWHKHMFCXJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Acetamide Formation: The next step involves the reaction of 2-bromo-4-methylphenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride. This results in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,5-difluorophenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromo and chloro groups provides a distinct set of properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
